molecular formula C16H13F3N4O4S B295696 (6Z)-5-IMINO-2-(TRIFLUOROMETHYL)-6-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-2-(TRIFLUOROMETHYL)-6-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295696
M. Wt: 414.4 g/mol
InChI Key: LLGNRBRETHKWSH-XDWVVYBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-5-IMINO-2-(TRIFLUOROMETHYL)-6-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound. It belongs to the class of thiadiazolo-pyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl and trimethoxybenzylidene groups enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-2-(TRIFLUOROMETHYL)-6-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be achieved through a multi-step process involving cycloaddition, reduction, and deamination reactions. One efficient method involves a one-pot synthesis where the starting materials undergo a [3 + 3] cycloaddition reaction followed by reduction and deamination . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the one-pot synthesis method to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-IMINO-2-(TRIFLUOROMETHYL)-6-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing specific groups.

Scientific Research Applications

(6Z)-5-IMINO-2-(TRIFLUOROMETHYL)-6-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-2-(TRIFLUOROMETHYL)-6-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl and trimethoxybenzylidene groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-5-IMINO-2-(TRIFLUOROMETHYL)-6-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to the presence of trifluoromethyl and trimethoxybenzylidene groups, which enhance its chemical stability and biological activity. These groups also contribute to its unique electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13F3N4O4S

Molecular Weight

414.4 g/mol

IUPAC Name

(6Z)-5-imino-2-(trifluoromethyl)-6-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C16H13F3N4O4S/c1-25-9-5-4-7(10(26-2)11(9)27-3)6-8-12(20)23-15(21-13(8)24)28-14(22-23)16(17,18)19/h4-6,20H,1-3H3/b8-6-,20-12?

InChI Key

LLGNRBRETHKWSH-XDWVVYBHSA-N

SMILES

COC1=C(C(=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC)OC

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC)OC

Origin of Product

United States

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